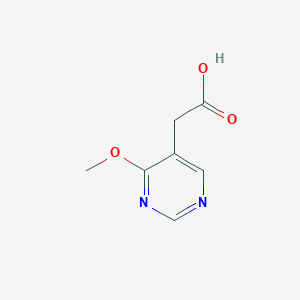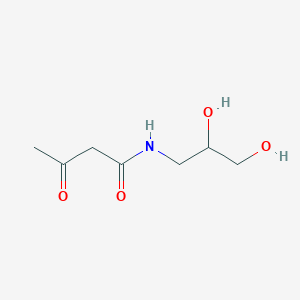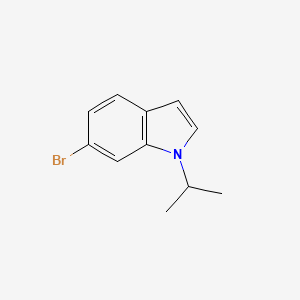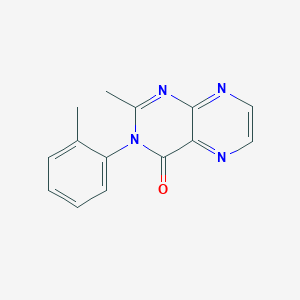
3,5-diphenyl-1-propylpyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diphenyl-1-propylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure features a pyridazinone ring substituted with phenyl and propyl groups, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1-propylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal would be to achieve high yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diphenyl-1-propylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or propyl moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-diphenyl-1-propylpyridazin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyridazinone derivatives with different substituents, such as:
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-methyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-ethyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-butyl-
Uniqueness
The uniqueness of 3,5-diphenyl-1-propylpyridazin-4(1H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Eigenschaften
CAS-Nummer |
59591-33-2 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,5-diphenyl-1-propylpyridazin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-14-17(15-9-5-3-6-10-15)19(22)18(20-21)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
InChI-Schlüssel |
URHXYEZIFRMESF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine](/img/structure/B8688311.png)
![{imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)



![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)





